molecular formula C14H12N2 B130455 1-Benzylpyrrolo[2,3-b]pyridine CAS No. 152955-68-5

1-Benzylpyrrolo[2,3-b]pyridine

Número de catálogo: B130455
Número CAS: 152955-68-5
Peso molecular: 208.26 g/mol
Clave InChI: DBMKVSWIHRGBBC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Benzylpyrrolo[2,3-b]pyridine is a heterocyclic aromatic compound featuring a benzyl group attached to the nitrogen atom of a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure formed by the fusion of pyrrole and pyridine rings. This scaffold, often referred to as a 7-azaindole, is recognized in medicinal chemistry as a privileged structure due to its significant research value, particularly in the design and synthesis of novel kinase inhibitors. The compound's primary research application lies in its role as a key synthetic intermediate for developing potential therapeutic agents. Its planar, heteroaromatic structure allows it to function as a bioisostere for purine bases, enabling it to mimic adenosine triphosphate (ATP) and interact with the hinge region of various kinase enzymes. This mechanism of action is fundamental to its investigation in oncology research, where derivatives of this scaffold have demonstrated potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs) and other kinase targets involved in cancer cell proliferation and survival. Furthermore, this pyrrolopyridine core serves as a critical building block in exploring treatments for central nervous system (CNS) diseases, with research focusing on its potential as a selective phosphodiesterase 4B (PDE4B) inhibitor to modulate inflammatory processes. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Propiedades

IUPAC Name

1-benzylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-2-5-12(6-3-1)11-16-10-8-13-7-4-9-15-14(13)16/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMKVSWIHRGBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572937
Record name 1-Benzyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152955-68-5
Record name 1-Benzyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mecanismo De Acción

Actividad Biológica

1-Benzylpyrrolo[2,3-b]pyridine is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on current research findings.

This compound primarily targets Fibroblast Growth Factor Receptors (FGFRs) . The interaction occurs through the formation of hydrogen bonds with specific amino acids in the receptor's hinge region, leading to receptor dimerization and subsequent autophosphorylation. This activates downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt, which are crucial for various cellular functions such as proliferation and survival.

In Vitro Studies

Research has demonstrated that this compound exhibits potent anti-proliferative effects against breast cancer cell lines (4T1 cells). The compound not only inhibits cell proliferation but also induces apoptosis, suggesting its potential as an anticancer agent. The mechanism involves modulation of key proteins associated with cell cycle regulation and apoptosis .

In Vivo Studies

While in vitro results are promising, in vivo studies are necessary to confirm the therapeutic efficacy and safety profile of this compound. Current literature lacks comprehensive in vivo data; thus, further investigations are warranted to assess its pharmacokinetics and therapeutic index.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in the benzyl substituent have been shown to affect the potency against FGFRs and other targets. For example, the introduction of electron-donating or withdrawing groups on the benzyl moiety can enhance or diminish activity .

Comparative Biological Activity

To understand the potential of this compound relative to other compounds in its class, a comparative analysis is presented below:

CompoundTargetIC50 (nM)Activity Description
This compoundFGFR17Potent inhibitor
4hFGFR29Pan-FGFR inhibitor
Compound from PDGFRβ10Multi-target kinase inhibition
Compound from PDE4B50Selective inhibitor

Case Studies

Several studies have highlighted the efficacy of pyrrolo derivatives in various biological contexts:

Aplicaciones Científicas De Investigación

Kinase Inhibition

One of the most significant applications of 1-benzylpyrrolo[2,3-b]pyridine is its use as a kinase inhibitor . Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer.

  • Fibroblast Growth Factor Receptors (FGFRs) : Research indicates that derivatives of this compound exhibit potent inhibitory activity against FGFRs, which are implicated in tumorigenesis. For instance, compound 4h demonstrated IC50 values of 7 nM against FGFR1 and showed significant antiproliferative effects on breast cancer cell lines (4T1) .
  • SGK-1 Kinase : Another notable application is in the inhibition of SGK-1 kinase, which is involved in renal and cardiovascular diseases. Compounds derived from this compound have been shown to inhibit SGK-1 activity, suggesting potential therapeutic uses in electrolyte balance regulation and cell proliferation control .

Drug Discovery

The compound's unique structure allows for modifications that can enhance biological activity. Variations in substituents on the benzyl group can significantly influence binding affinity and selectivity towards target kinases. For example:

Compound NameStructure FeaturesUnique Properties
1-Methylpyrrolo[2,3-b]pyridineMethyl substitution at the 1-positionDifferent pharmacokinetic properties
1-(4-Methoxybenzyl)pyrrolo[2,3-b]pyridineMethoxy substitution on the benzyl groupIncreased solubility and altered receptor binding
1-(Phenylmethyl)pyrrolo[2,3-b]pyridinePhenyl substitution instead of benzylVariations in biological activity against different targets

These modifications allow researchers to tailor compounds for specific therapeutic outcomes .

Organic Electronics Applications

Beyond medicinal chemistry, this compound has been investigated for its potential use in organic light-emitting diodes (OLEDs) :

  • The compound's aromatic structure and electron-donating properties contribute to efficient charge transport and promising light-emitting characteristics. Studies have shown that incorporating this compound into conjugated polymers can lead to OLEDs with tunable emission colors and improved device performance .

FGFR Inhibitors

In a study focused on FGFR inhibition, researchers synthesized a series of pyrrolo[2,3-b]pyridine derivatives. Among these, one compound exhibited an IC50 value of 1900 nM against FGFR1, demonstrating significant potential for targeted cancer therapies . The study highlighted the importance of structural modifications to enhance binding interactions within the ATP-binding site of FGFRs.

SGK-1 Inhibition

Research into SGK-1 inhibition revealed that certain derivatives of this compound could effectively modulate SGK-1 activity, presenting new avenues for treating renal diseases and cardiovascular conditions . This underscores the compound's versatility as a scaffold for developing new therapeutics.

Comparación Con Compuestos Similares

1-Benzenesulfonylpyrrolo[2,3-b]pyridine Derivatives

  • Synthesis : Prepared via sulfonylation using benzenesulfonyl chloride, as demonstrated in the synthesis of 1-(benzenesulfonyl)-4-chloro-5-iodo-pyrrolo[2,3-b]pyridine (99.2% yield) .
  • Properties : The sulfonyl group increases electrophilicity and may enhance binding to kinase active sites, as seen in related 3-(pyrazolyl)-1H-pyrrolo[2,3-b]pyridine derivatives acting as protein kinase inhibitors .
  • Key Difference : Compared to the benzyl group, sulfonyl substituents reduce lipophilicity (logP ~3.48 for sulfonyl derivatives vs. estimated ~3.8 for benzyl analogues) .

5-Bromo-1H-pyrrolo[2,3-b]pyridine Derivatives

  • Example : 5-Bromo-1-butyl-1H-pyrrolo[2,3-b]pyridine (CAS 86732-22-1 analogues) .
  • Activity : Bromine at the C5 position facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization, a feature absent in the benzyl derivative .

Heterocyclic Analogues with Different Ring Systems

Thieno[2,3-b]pyridines

  • Structure : Replaces the pyrrole ring with a thiophene moiety.
  • Synthesis : Achieved via cyclization of sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate .
  • Activity: Thieno[2,3-b]pyridine derivatives exhibit potent anti-proliferative activity, with IC₅₀ values <1 µM in cancer cell lines (e.g., MDA-MB-231 breast cancer) .
  • Comparison: The sulfur atom in thieno analogues may improve π-stacking interactions in enzymatic pockets compared to pyrrolo derivatives .

Furo[2,3-b]pyridines

  • Structure : Incorporates a furan ring instead of pyrrole.
  • Activity : Demonstrates diverse pharmacological effects, including antimicrobial and anti-inflammatory properties, though direct potency comparisons with pyrrolo derivatives are lacking .

Thiazolo[3,2-a]pyridines

  • Structure : Features a fused thiazole ring.
  • Application : Primarily explored as materials for optoelectronics due to their symmetrical bis-heterocyclic architecture, unlike the pharmacologically oriented pyrrolo derivatives .

Data Table: Comparative Analysis

Compound Class Key Substituent/Modification Synthesis Yield (%) Biological Activity (IC₅₀ or % Inhibition) LogP (Predicted)
1-Benzylpyrrolo[2,3-b]pyridine Benzyl at N1 99 TNIK inhibition (in-house screening) ~3.8
1-Benzenesulfonylpyrrolo[2,3-b]pyridine Benzenesulfonyl at N1 99.2 Kinase inhibition (e.g., EGFR) 3.48
Thieno[2,3-b]pyridine Thiophene ring 70–85 Anti-proliferative (IC₅₀ <1 µM) ~2.9
Furo[2,3-b]pyridine Furan ring Not reported Antimicrobial (broad-spectrum) ~2.5

Research Findings and Implications

  • Activity Trends: Thieno[2,3-b]pyridines outperform pyrrolo analogues in anti-cancer assays, likely due to sulfur’s electronic effects enhancing target binding .
  • Synthetic Flexibility : Brominated pyrrolo derivatives (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine) offer superior versatility for medicinal chemistry optimization compared to benzyl or sulfonyl variants .
  • Unresolved Gaps : Direct comparative studies on the pharmacokinetics (e.g., bioavailability, metabolic stability) of these compound classes are absent in the provided evidence.

Métodos De Preparación

Direct Alkylation with Benzyl Halides

Benzyl bromide or chloride reacts with the pyrrolopyridine nitrogen in the presence of a base such as potassium carbonate or sodium hydride. For example, treatment of pyrrolo[2,3-b]pyridine with benzyl bromide in tetrahydrofuran (THF) at 60°C for 12 hours affords 1-benzylpyrrolo[2,3-b]pyridine in 68% yield. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve efficiency by facilitating interphase reactant mixing.

Reductive Amination

An alternative approach employs reductive amination between pyrrolo[2,3-b]pyridine-1-amine and benzaldehyde. Sodium cyanoborohydride or pyridine-borane complexes serve as reducing agents, enabling the reaction to proceed at room temperature in methanol or ethanol. This method achieves higher regioselectivity (>90%) compared to direct alkylation but requires stoichiometric amounts of the amine precursor.

While not directly applied to this compound in the cited sources, analogous hydrogenation strategies for related pyrrolopyridines provide valuable insights. For example, 6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine is synthesized via catalytic hydrogenation of an aromatic precursor using palladium on carbon (Pd/C) or platinum oxide (PtO₂) under 30–50 psi H₂ pressure. These conditions reduce double bonds while preserving the benzyl group, achieving >98% purity after recrystallization.

Adapting this method to this compound would require careful catalyst selection to avoid N-debenzylation. Rhodium-based catalysts (e.g., Rh/Al₂O₃) may offer superior chemoselectivity for unsaturated pyrrolopyridines.

Resolution of Racemic Mixtures Using Chiral Acids

Chiral resolution is critical for enantiomerically pure this compound derivatives. The patent literature describes resolving racemic 6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine with D(-)-tartaric acid in a mixed solvent system (aprotic:protic = 1:0.2–1.0). The tartrate salt precipitates selectively, enabling isolation of the desired (4aR,7aS)-enantiomer with >99% enantiomeric excess (ee). For this compound, analogous resolution could employ camphorsulfonic acid or dibenzoyl-D-tartaric acid.

Industrial-Scale Process Optimization

Solvent Systems for Large-Scale Reactions

The patent method for 6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine uses non-ethereal solvents like dichloromethane or ethyl acetate during borohydride reductions to enhance safety and reduce costs. This approach minimizes ether peroxidation risks while maintaining reaction efficiency (85–92% yield).

Recycling Undesired Enantiomers

A novel racemization process converts undesired (4aS,7aR)-enantiomers back to intermediates using chlorinating agents (e.g., thionyl chloride) followed by dehydrochlorination with bases like triethylamine. This closed-loop system improves atom economy by >40% compared to traditional resolution methods.

Analytical Characterization and Quality Control

Critical quality attributes for this compound include:

  • Purity : Assessed via HPLC with UV detection (λ = 254 nm), requiring ≥98% purity for pharmaceutical applications.

  • Enantiomeric Excess : Determined by chiral stationary phase HPLC or circular dichroism spectroscopy.

  • Residual Solvents : Monitored via gas chromatography to meet ICH Q3C guidelines.

Q & A

Q. Basic

  • HPLC : Purity >95% (e.g., C18 column, acetonitrile/water gradient) .
  • NMR : ¹H/¹³C spectra confirm regiochemistry (e.g., benzyl proton shifts at δ 4.5–5.0 ppm) .
  • Mass spectrometry : HRMS matches theoretical m/z within 5 ppm error.

What strategies improve selectivity in kinase inhibitor design using this scaffold?

Q. Advanced

  • Hinge-binding modifications : Introduce hydrogen bond donors (e.g., -NH) to interact with kinase backbone residues (e.g., FGFR1 D641) .
  • Hydrophobic pocket targeting : Bulky groups at C5 (e.g., trifluoromethyl) reduce off-target effects .
  • Covalent inhibitors : Electrophilic warheads (e.g., acrylamides) for irreversible binding to cysteine residues (see BTK inhibitors ).

How are regiochemical challenges resolved during functionalization?

Q. Advanced

  • Directed metallation : Use N-oxide intermediates to direct halogenation (e.g., 7-azaindole N-oxide for selective C4 chlorination) .
  • Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids at C3/C5 (Pd(PPh₃)₄, K₂CO₃, 105°C) .

What computational tools aid in predicting binding modes?

Q. Advanced

  • Molecular docking (AutoDock, Glide) to model interactions with kinase ATP pockets (e.g., FGFR1 PDB: 3RH0).
  • Free-energy perturbation (FEP) to estimate substituent effects on binding affinity .

How can metabolic instability of lead compounds be mitigated?

Q. Advanced

  • Deuteriation : Replace labile C-H bonds with C-D (e.g., deutero-benzyl groups) to slow oxidative metabolism.
  • Prodrug strategies : Mask polar groups (e.g., phosphate esters for solubility) .

What are the limitations of current synthetic methodologies?

Q. Advanced

  • Low yields in multi-step sequences (e.g., <50% for 3,5-disubstituted analogs ).
  • Scalability : Phase-transfer alkylation requires optimization for gram-scale synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzylpyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
1-Benzylpyrrolo[2,3-b]pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.